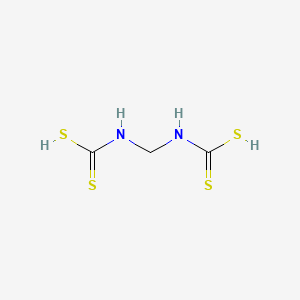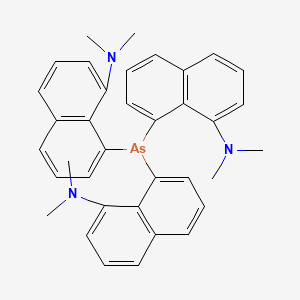
8,8',8''-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) is a complex organic compound characterized by the presence of an arsenic atom bonded to three N,N-dimethylnaphthalen-1-amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) typically involves the reaction of arsenic trichloride with N,N-dimethylnaphthalen-1-amine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a catalyst to increase the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state arsenic compounds.
Substitution: The N,N-dimethylnaphthalen-1-amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialized industrial processes.
Mécanisme D'action
The mechanism of action of 8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting certain enzymes or modulating receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-1-naphthylamine: An aromatic amine with similar structural features but lacking the arsenic atom.
1-Naphthylamine: A simpler compound with a single naphthalene ring and an amino group.
Dimethylaniline: Another aromatic amine with a different aromatic ring structure.
Uniqueness
8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) is unique due to the presence of the arsenic atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where its unique reactivity and interactions are advantageous.
Propriétés
Numéro CAS |
183954-20-3 |
|---|---|
Formule moléculaire |
C36H36AsN3 |
Poids moléculaire |
585.6 g/mol |
Nom IUPAC |
8-bis[8-(dimethylamino)naphthalen-1-yl]arsanyl-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C36H36AsN3/c1-38(2)31-22-10-16-25-13-7-19-28(34(25)31)37(29-20-8-14-26-17-11-23-32(35(26)29)39(3)4)30-21-9-15-27-18-12-24-33(36(27)30)40(5)6/h7-24H,1-6H3 |
Clé InChI |
PNJMEWIAWFKNMQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC2=C1C(=CC=C2)[As](C3=CC=CC4=C3C(=CC=C4)N(C)C)C5=CC=CC6=C5C(=CC=C6)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


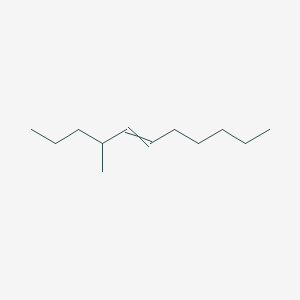
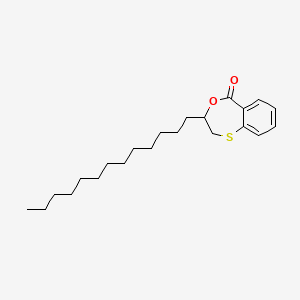
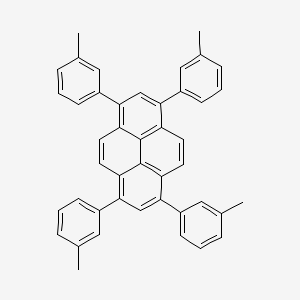
![Acetamide, 2,2,2-trifluoro-N-[4-(phenylamino)phenyl]-](/img/structure/B15162437.png)
![Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide](/img/structure/B15162456.png)
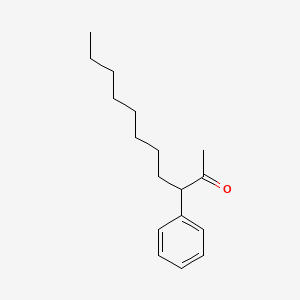
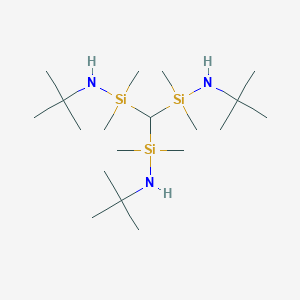
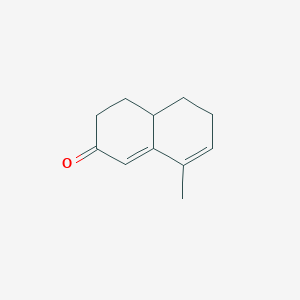
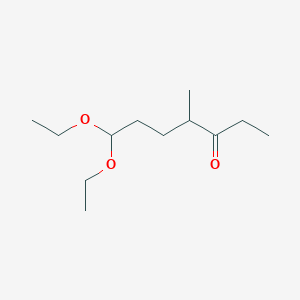
![N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine](/img/structure/B15162495.png)
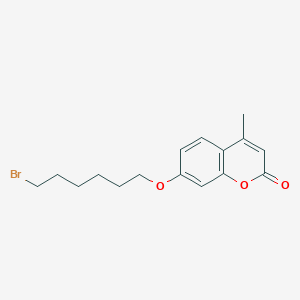
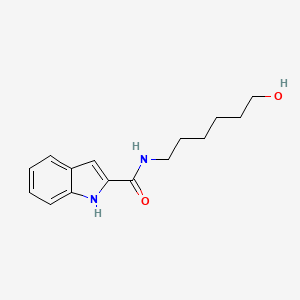
![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
